![molecular formula C17H17N5O2 B2502758 3-(3-(6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)-3-氧代丙基)喹唑啉-4(3H)-酮 CAS No. 2034264-09-8](/img/structure/B2502758.png)
3-(3-(6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)-3-氧代丙基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which is a heterocyclic compound that has garnered interest due to its biological activities. Quinazolinone derivatives have been synthesized using various methods and have been studied for their potential antimicrobial, antifungal, and anti-tubercular properties .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives often involves multi-component reactions, as seen in the l-proline catalyzed one-pot synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one derivatives . Microwave irradiation has also been employed to synthesize new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which is a rapid and efficient method . Additionally, oxidative coupling using molecular iodine has been demonstrated as a viable pathway for the synthesis of 2-aryl quinazolin-4(3H)-ones .
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which can be further modified by introducing various substituents. For instance, the introduction of a pyrazole scaffold has been shown to enhance antimicrobial activity . The tautomeric structures of related compounds, such as dihydropyrazolo[1,5-a]pyrimidin-7-ones, have been studied in solution, indicating the existence of different forms that may influence biological activity .
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including the formation of hydrazone derivatives when treated with different carbonyl compounds . The reactivity of these compounds allows for the creation of a diverse array of derivatives, each with potentially unique biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their molecular structure. These compounds typically exhibit good oral bioavailability and gastrointestinal absorption, as predicted by ADME evaluations . Their antimicrobial activity is often assessed through minimum inhibitory concentration (MIC) values and inhibition of target enzymes such as DNA gyrase . The presence of substituents such as pyrazole can significantly affect these properties, as seen in the potent non-nucleoside reverse transcriptase inhibitory activity of certain dihydropyrazolo[1,5-a]pyrimidin-7-ones .
科学研究应用
合成和表征
研究人员已开发出合成该化合物衍生物的方法,利用微波辐射等技术有效地创建具有潜在生物活性的新分子。例如,Raval、Desai 和 Desai (2012) 描述了新的吡唑基-氧代丙基-喹唑啉-4(3H)-酮衍生物的合成,强调了其抗菌研究。使用紫外、红外、核磁共振、质谱和元素分析对这些化合物进行了表征,展示了详细了解其化学性质的方法 Raval, Desai, & Desai, 2012.
生物活性
已经进行了大量研究以探索这些化合物的生物活性,包括它们的抗菌、抗真菌和抗炎作用:
抗菌和抗真菌活性:各种研究集中于这些衍生物的抗菌和抗真菌潜力。Deshmukh 等人 (2010) 合成了吡唑并-3-芳基喹唑啉-4(3H)酮并评估了其抗菌活性,发现某些取代基具有增强的抗菌和抗真菌活性 Deshmukh, Patil, Patil, & Jadhav, 2010.
抗炎和镇痛特性:Yeşilada 等人 (2004) 发现 4(3H)-喹唑啉酮和吡唑衍生物具有镇痛和抗炎特性,有助于开发治疗炎症和疼痛的新型治疗线索 Yeşilada, Koyunoğlu, Saygılıa, Kupeli, Yeşilada, Bedir, & Khanc, 2004.
抗癌活性:还研究了这些衍生物作为抗癌剂的潜力。Mulakayala 等人 (2012) 报告了 2-芳基喹唑啉-4(3H)-酮的合成,并将其评估为潜在的抗癌剂,表明这些化合物可以表现出广泛的生物活性 Mulakayala, Kandagatla, Ismail, Rapolu, Rao, Mulakayala, Kumar, Iqbal, & Oruganti, 2012.
作用机制
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been reported to inhibit phosphatidylinositol-3-kinase β
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Given the potential inhibition of phosphatidylinositol-3-kinase β, it could impact pathways related to cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Pharmacokinetics
Similar compounds have been reported to be orally bioavailable and to exhibit good pharmacokinetic properties .
Result of Action
Inhibition of phosphatidylinositol-3-kinase β could potentially lead to decreased cell proliferation and survival .
属性
IUPAC Name |
3-[3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(20-9-10-22-13(11-20)5-7-19-22)6-8-21-12-18-15-4-2-1-3-14(15)17(21)24/h1-5,7,12H,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTFLAOWJOBUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



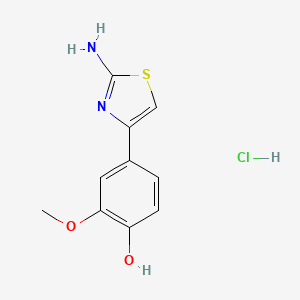

![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)
![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)
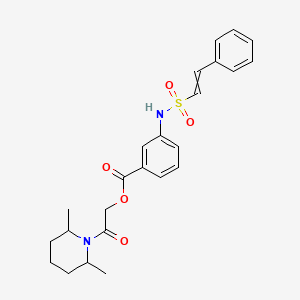
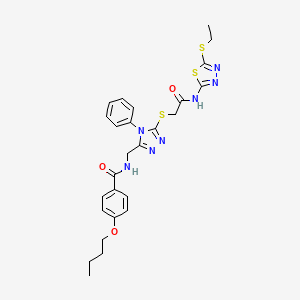
![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)
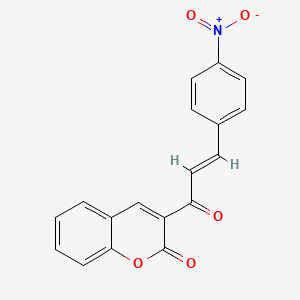
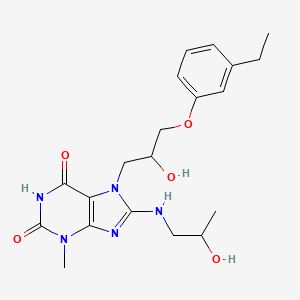
![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)